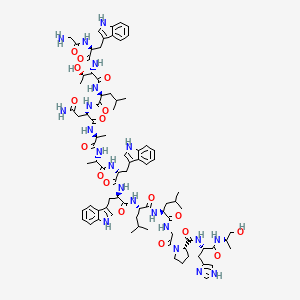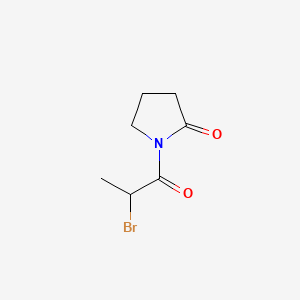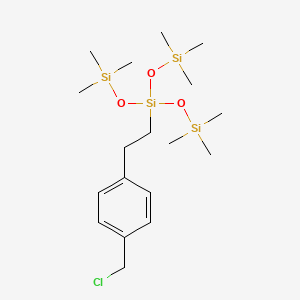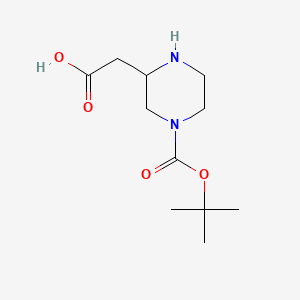
SAFFRON POWDER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saffron powder is derived from the dried stigmas of the Crocus sativus flower, commonly known as the saffron crocus. This spice is renowned for its vivid crimson color, distinct aroma, and unique flavor. Saffron has been used for thousands of years in culinary, medicinal, and dyeing applications. It is one of the most expensive spices in the world due to the labor-intensive process of harvesting and processing the stigmas .
準備方法
Synthetic Routes and Reaction Conditions: Saffron powder is not typically synthesized chemically due to its complex structure and the natural abundance of its source. Instead, it is prepared by grinding dried saffron threads into a fine powder. This process involves carefully drying the stigmas to preserve their bioactive compounds and then grinding them using a mortar and pestle or a mechanical grinder .
Industrial Production Methods: The industrial production of this compound involves several steps:
Harvesting: The flowers are handpicked early in the morning to prevent damage to the delicate stigmas.
化学反応の分析
Types of Reactions: Saffron powder undergoes several chemical reactions, including:
Hydrolysis: In aqueous solutions, saffron compounds can undergo hydrolysis, breaking down into simpler molecules.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and light are common oxidizing agents that affect this compound.
Hydrolyzing Agents: Water and acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation Products: Degraded forms of crocin and safranal.
Hydrolysis Products: Simpler molecules derived from the breakdown of crocin and picrocrocin.
科学的研究の応用
Saffron powder has a wide range of scientific research applications:
作用機序
The bioactive compounds in saffron powder, such as crocin, crocetin, and safranal, exert their effects through various molecular targets and pathways:
Antioxidant Activity: Crocin and crocetin scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: These compounds inhibit pro-inflammatory cytokines and pathways.
Anticancer Activity: Crocin induces apoptosis and inhibits the proliferation of cancer cells.
Neuroprotective Effects: Saffron compounds modulate neurotransmitter levels and protect against neurodegeneration.
類似化合物との比較
Saffron powder is unique due to its specific bioactive compounds and their synergistic effects. Similar compounds include:
Paprika: Used as a coloring agent but does not possess the same medicinal properties as saffron.
Annatto: Another natural dye with limited bioactive effects compared to saffron.
This compound stands out for its multifaceted applications and potent bioactive compounds, making it a valuable spice in both culinary and scientific contexts.
特性
CAS番号 |
1401-20-3 |
|---|---|
分子式 |
C21H22O11 |
分子量 |
450.4 g/mol |
IUPAC名 |
(E)-3-(4-hydroxyphenyl)-1-[3,4,6-trihydroxy-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25-30H,8H2/b6-3+/t14-,17-,18+,19-,21?/m1/s1 |
InChIキー |
CDYQWSDJFXZWAX-KWEGHWBSSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=C2C(=O)C(C(=O)C(C2=O)(O)OC3C(C(C(C(O3)CO)O)O)O)CC4=C(C(=C(C=CC5=CC=C(C=C5)O)O)C(=O)C(C4=O)(O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=C(C=C2O)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=C(C=C2O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-thiaheptacyclo[15.12.0.02,15.03,12.04,9.020,29.023,28]nonacosa-1(17),2(15),3(12),4,6,8,10,13,18,20(29),21,23,25,27-tetradecaene](/img/structure/B576225.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)






![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)
